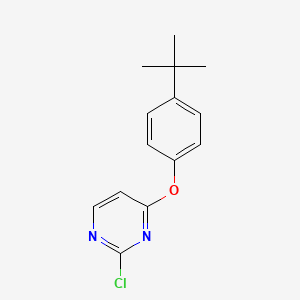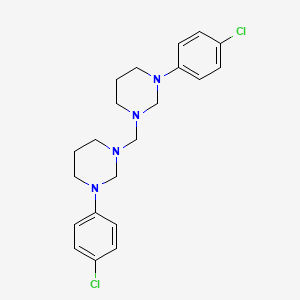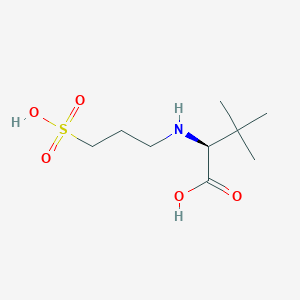silane CAS No. 668968-88-5](/img/structure/B12531926.png)
[4-(Chloromethyl)phenyl](tripropoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)phenylsilane is an organosilicon compound with the molecular formula C10H15ClO3Si. It is a derivative of phenylsilane, where the phenyl group is substituted with a chloromethyl group and three propoxy groups attached to the silicon atom. This compound is known for its reactivity and versatility in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)phenylsilane typically involves the reaction of 4-(chloromethyl)phenylsilane with propanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the tripropoxy derivative. The general reaction can be represented as follows:
4-(Chloromethyl)phenylsilane+3Propanol→4-(Chloromethyl)phenylsilane+3HCl
Industrial Production Methods
In industrial settings, the production of 4-(Chloromethyl)phenylsilane involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions
4-(Chloromethyl)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The propoxy groups can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols.
Condensation Reactions: The compound can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acid or base catalysts for hydrolysis and condensation reactions
Solvents: Organic solvents such as toluene, dichloromethane, or ethanol
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Silanols and siloxanes
Condensation Products: Polysiloxanes and cross-linked siloxane networks
科学研究应用
Chemistry
In chemistry, 4-(Chloromethyl)phenylsilane is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the preparation of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology
In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also utilized in the synthesis of bioactive molecules and drug delivery systems.
Medicine
In medicine, 4-(Chloromethyl)phenylsilane is explored for its potential in drug formulation and delivery. Its ability to form stable siloxane bonds makes it useful in the development of long-lasting medical implants and coatings.
Industry
In the industrial sector, this compound is used in the production of adhesives, sealants, and coatings. Its reactivity and ability to form strong bonds make it valuable in the manufacturing of high-performance materials.
作用机制
The mechanism of action of 4-(Chloromethyl)phenylsilane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the propoxy groups leads to the formation of silanols, which can further condense to form siloxane bonds. These reactions are facilitated by the presence of moisture or catalysts. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable siloxane networks.
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)phenyltrimethoxysilane
- 4-(Chloromethyl)phenyltrichlorosilane
- 4-(Chloromethyl)benzyl alcohol
Uniqueness
Compared to similar compounds, 4-(Chloromethyl)phenylsilane offers unique advantages due to its tripropoxy groups. These groups provide enhanced solubility in organic solvents and improved reactivity in hydrolysis and condensation reactions. Additionally, the presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in various chemical processes.
属性
CAS 编号 |
668968-88-5 |
|---|---|
分子式 |
C16H27ClO3Si |
分子量 |
330.9 g/mol |
IUPAC 名称 |
[4-(chloromethyl)phenyl]-tripropoxysilane |
InChI |
InChI=1S/C16H27ClO3Si/c1-4-11-18-21(19-12-5-2,20-13-6-3)16-9-7-15(14-17)8-10-16/h7-10H,4-6,11-14H2,1-3H3 |
InChI 键 |
NNLZVXQEARVSMB-UHFFFAOYSA-N |
规范 SMILES |
CCCO[Si](C1=CC=C(C=C1)CCl)(OCCC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)
![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)

![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)



![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
